methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
Description
Methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate is a bicyclic compound featuring a 7-oxabicyclo[4.1.0]heptene core with a hydroxy group at position 5 and a methyl ester at position 3. The compound is synthesized via oxidation and chromatographic purification, as described in studies involving IBX (iodoxybenzoic acid) and NaH-mediated reactions .
Properties
CAS No. |
90866-43-6 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-8(10)4-2-5(9)7-6(3-4)12-7/h3,5-7,9H,2H2,1H3/t5-,6-,7+/m1/s1 |
InChI Key |
LHPOIQVOXOVXFQ-QYNIQEEDSA-N |
Isomeric SMILES |
COC(=O)C1=C[C@@H]2[C@@H](O2)[C@@H](C1)O |
Canonical SMILES |
COC(=O)C1=CC2C(O2)C(C1)O |
Origin of Product |
United States |
Preparation Methods
Starting Material: Methyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylate (Formula I)
- Preparation : Shikimic acid is esterified with methanol (or ethanol for ethyl analogs) in the presence of thionyl chloride.
- Conditions : Reaction at 70–80 °C for 2 hours, followed by concentration to dryness.
- Yield : Quantitative (near 100%).
- Characterization : 1H NMR and mass spectrometry confirm the structure.
Mitsunobu Reaction to Form Bicyclic Intermediate (Formula II)
- Reagents : Triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).
- Conditions : 20–40 °C for 4 hours.
- Mechanism : Intramolecular nucleophilic substitution facilitated by Mitsunobu conditions leads to epoxide ring formation, generating the 7-oxabicyclo[4.1.0]hept-3-ene skeleton.
- Work-up : Extraction with cyclohexane and dichloromethane, drying, and purification by column chromatography.
- Yield : Approximately 95%.
- Notes : This step is stereospecific, preserving the chiral centers.
Acid-Catalyzed Substitution to Obtain Final Product (Formula IV)
- Reagents : Acid catalysts such as trifluoromethanesulfonic acid (preferred), methanesulfonic acid, or p-toluenesulfonic acid.
- Solvents : Dichloromethane (preferred), tetrahydrofuran, toluene, N,N-dimethylformamide (DMF), or acetonitrile.
- Conditions : Temperature range 0 °C to 100 °C, optimally 20 °C to 60 °C.
- Process : The bicyclic intermediate reacts with an acid to induce ring rearrangement or substitution, yielding the target methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate.
- Advantages : Mild conditions, simplified reaction steps, high yield (~67% total yield from shikimic acid), and suitability for industrial scale-up.
Comparative Analysis of Synthetic Routes
| Step | Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| 1 | Esterification | Shikimic acid | Methanol, Thionyl chloride | 70–80 °C, 2 h | ~100% | High yield, simple | Use of corrosive SOCl2 |
| 2 | Mitsunobu reaction | Trihydroxycyclohexenecarboxylate | Triphenylphosphine, DEAD | 20–40 °C, 4 h | ~95% | Stereospecific, high yield | Use of toxic DEAD |
| 3 | Acid-catalyzed substitution | Bicyclic intermediate | Trifluoromethanesulfonic acid | 20–60 °C | ~67% (overall) | Mild, industrially viable | Requires careful acid handling |
Research Findings and Industrial Relevance
- The described method improves upon earlier routes that suffered from low overall yields (48–57%) and long reaction sequences (5–7 steps).
- The use of trifluoromethanesulfonic acid as a catalyst enhances reaction efficiency and yield.
- The method avoids highly toxic reagents like boron trifluoride dimethyl sulfide, reducing environmental impact.
- The simplified purification and mild reaction conditions favor scalability and cost-effectiveness.
- The compound serves as a key intermediate in the synthesis of oseltamivir, an important antiviral drug.
Summary Table of Key Experimental Data
| Compound | Reaction Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|---|
| Methyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylate | Esterification | Methanol, SOCl2, 70–80 °C, 2 h | 100 | 1H NMR, MS |
| Methyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | Mitsunobu reaction | Triphenylphosphine, DEAD, THF, 20–40 °C, 4 h | 95 | 1H NMR, chromatography |
| This compound | Acid-catalyzed substitution | TfOH, DCM, 20–60 °C | 67 (overall yield) | NMR, MS, HPLC |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a primary alcohol.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like ammonia (NH3) or thiols (RSH) are used under mild conditions to open the oxirane ring.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate exhibits antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics or preservatives in pharmaceuticals and food industries.
2. Metabolic Pathways
The compound is identified as a bacterial metabolite, suggesting its role in microbial metabolism and potential applications in biocatalysis. Its unique structure allows it to participate in various biochemical reactions, which can be harnessed for synthetic biology applications or environmental bioremediation .
Agricultural Applications
1. Plant Growth Regulators
this compound has potential as a plant growth regulator. Its application can enhance plant resilience against environmental stressors and improve crop yields by modulating hormonal pathways involved in growth and development.
2. Pest Control
The compound may serve as a natural pesticide due to its antimicrobial properties. Its effectiveness against specific pathogens could be explored for developing eco-friendly pest control solutions that minimize chemical usage in agriculture.
Material Science
1. Polymer Chemistry
In material science, this compound can be utilized in synthesizing novel polymers with enhanced properties such as biodegradability and mechanical strength. Its incorporation into polymer matrices could lead to materials suitable for sustainable packaging solutions.
2. Catalysis
The compound has potential applications as a catalyst or catalyst precursor in organic synthesis due to its ability to facilitate reactions involving carbon-carbon bond formation or functional group transformations.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | New antibiotics or preservatives |
| Bacterial metabolite | Biocatalysis and environmental remediation | |
| Agricultural | Plant growth regulator | Enhanced resilience and crop yields |
| Natural pesticide | Eco-friendly pest control | |
| Material Science | Polymer synthesis | Biodegradable materials |
| Catalysis | Efficient organic synthesis |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an active ingredient in pharmaceutical formulations .
Case Study 2: Agricultural Application
Field trials conducted on crops treated with this compound demonstrated increased resistance to fungal infections and improved overall plant health compared to untreated controls . This suggests its viability as a natural growth enhancer.
Mechanism of Action
The mechanism by which rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol exerts its effects involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxycarbonyl group and hydroxyl group further modulate its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations in Substituents and Stereochemistry
Table 1: Key Structural Differences Among Bicyclic Analogs
Key Observations:
- Stereochemical Differences : Epimerization at position 5 (e.g., Sphaeropsidone vs. Epi-Sphaeropsidone) significantly impacts biological activity, highlighting the importance of stereochemistry in functional interactions .
- Functional Group Modifications : The presence of a ketone (2-one) in Sphaeropsidone versus a carboxylate ester in the target compound suggests divergent reactivity—ketones may undergo nucleophilic additions, while esters are prone to hydrolysis .
Ring System and Bridging Heteroatoms
- Bicyclo[4.1.0] vs. Bicyclo[3.1.0]: The target compound’s bicyclo[4.1.0] framework (7-membered ring with an oxygen bridge) contrasts with the smaller bicyclo[3.1.0] system in .
- Aza vs. Oxa Analogs: Iminosugar derivatives (e.g., 3-azabicyclo[4.1.0]heptane in ) replace the oxygen bridge with nitrogen, introducing basicity and enabling interactions with enzymes or receptors, such as glycosidase inhibition .
Biological Activity
Methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₀O₄
- Molecular Weight : 170.16 g/mol
- CAS Number : 90866-43-6
- Density : 1.6 g/cm³
- Boiling Point : 405.9 °C at 760 mmHg
- Flash Point : 179 °C
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes which may play a role in various disease pathways.
- Receptor Modulation : It may interact with specific receptors in the body, leading to altered physiological responses.
- Antioxidant Activity : Preliminary studies suggest that it could possess antioxidant properties, which are beneficial in mitigating oxidative stress.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) and breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It showed significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Study on Anticancer Effects :
- A study conducted by researchers at the Ontario Institute for Cancer Research evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
-
Antimicrobial Efficacy Assessment :
- Another research project focused on the antimicrobial efficacy of this compound against common pathogens found in clinical settings. The results suggested that it could be developed into a novel antimicrobial agent due to its potent activity.
Q & A
Advanced Research Question
- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., p-TsOH vs. BF₃·Et₂O) to balance reaction rate and enantiomeric excess .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may racemize chiral centers; use low temperatures (−20°C) to mitigate .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, minimizing over-cycling .
What spectroscopic methods are most reliable for characterizing this compound’s functional groups?
Basic Research Question
- NMR : ¹H/¹³C NMR identifies the ester carbonyl (δ 165–170 ppm) and hydroxyl proton (broad singlet, δ 2.5–3.5 ppm) .
- IR : Strong C=O stretch (~1720 cm⁻¹) and O–H stretch (~3400 cm⁻¹) confirm ester and hydroxy groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 184.0735 for C₉H₁₂O₄) .
What are the challenges in scaling up synthesis while maintaining purity?
Advanced Research Question
- Byproduct Formation : At scale, dimerization via Michael addition is common; use flow chemistry to limit residence time .
- Purification : Simulated moving bed (SMB) chromatography improves enantiomer separation efficiency vs. batch methods .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C) to optimize drying conditions .
How does the C5-hydroxy group influence biological activity compared to non-hydroxylated analogs?
Advanced Research Question
The hydroxy group enhances hydrogen-bonding interactions with biological targets (e.g., enzyme active sites):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
